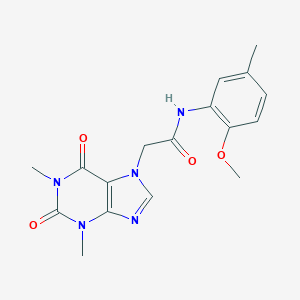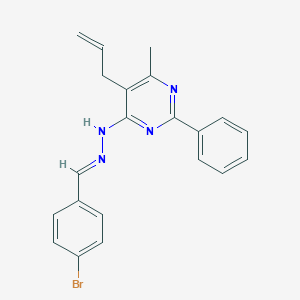
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
作用机制
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These kinases then phosphorylate a range of intracellular proteins, leading to a range of physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a range of biochemical and physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects. In animal models of asthma and COPD, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to reduce airway hyperresponsiveness and to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
实验室实验的优点和局限性
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE type 4 and its well-established pharmacological profile. However, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 also has several limitations, including its relatively low potency and its potential for off-target effects. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is a highly lipophilic compound, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the development of more potent and selective PDE type 4 inhibitors, which could have improved therapeutic potential in a range of diseases. Another area of interest is the investigation of the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a tool for studying the role of cAMP and cGMP signaling in a range of physiological and pathological processes.
合成方法
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multistep process, which involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-phenylacetoacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the chlorination of the product with thionyl chloride. The purity of the compound can be further improved through recrystallization.
科学研究应用
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, COPD, and inflammatory disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, and to reduce airway hyperresponsiveness in animal models of asthma and COPD. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
属性
IUPAC Name |
8-chloro-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJOWNALIUYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B430820.png)

![5-Oxo-5-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B430822.png)
![4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B430823.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430827.png)
![4-chloro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B430828.png)
![4-chloro-N-[(1-phenylcyclopentyl)methyl]butanamide](/img/structure/B430829.png)
![2-benzyl-3-ethyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B430831.png)
![1-[3,4-dihydroquinolin-1(2H)-yl(oxo)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B430832.png)
![2'-phenylspiro[cyclohexane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B430833.png)
![3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B430837.png)
![N-(4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-3-yl)propanamide](/img/structure/B430839.png)

![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)-2-phenylacetamide](/img/structure/B430844.png)